molecular formula C17H20FN5O3S B12583589 2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide

Cat. No.: B12583589
M. Wt: 393.4 g/mol
InChI Key: BBVUSWJAZGCCQM-UHFFFAOYSA-N
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Description

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by the presence of a triazinoindole core, which is a fused ring system containing both indole and triazine moieties. The compound also features a fluorine atom at the 8th position of the triazinoindole ring and a sulfanyl group attached to the acetamide moiety. The bis(2-methoxyethyl) groups attached to the nitrogen atoms of the acetamide provide additional functionalization, making this compound a versatile candidate for various applications in scientific research.

Preparation Methods

The synthesis of 2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a triazine precursor. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This step is typically carried out under mild conditions to avoid degradation of the triazinoindole core.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reagent is reacted with the triazinoindole core. Common thiolating agents include thiourea or thiol-containing compounds.

    Formation of the Acetamide Moiety: The acetamide moiety can be synthesized through an acylation reaction, where an acyl chloride or anhydride is reacted with the triazinoindole derivative. This step often requires the use of a base such as triethylamine to neutralize the generated acid by-products.

    Introduction of the Bis(2-methoxyethyl) Groups: The final step involves the alkylation of the acetamide nitrogen atoms with 2-methoxyethyl halides. This step is typically carried out under basic conditions using reagents such as sodium hydride or potassium carbonate.

Chemical Reactions Analysis

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the triazinoindole core or the acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom or the methoxyethyl groups. Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for selective targeting of specific biological pathways, making it a valuable lead compound for drug discovery.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it a valuable additive for improving the performance of industrial products.

Mechanism of Action

The mechanism of action of 2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: The compound can bind to enzymes involved in key biological processes, such as DNA replication and protein synthesis. This binding can inhibit the activity of these enzymes, leading to the disruption of cellular functions.

    Interact with Receptors: The compound can interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. This interaction can modulate cellular responses, such as proliferation, apoptosis, and differentiation.

    Induce Apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and the subsequent cleavage of cellular proteins.

Comparison with Similar Compounds

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide can be compared with other similar compounds, such as:

    Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload syndromes. Unlike this compound, deferoxamine does not have a triazinoindole core and lacks the fluorine and sulfanyl groups.

    Deferasirox: A tridentate iron chelator with significant anticancer activity. Deferasirox also lacks the triazinoindole core and the bis(2-methoxyethyl) groups, making it structurally distinct from this compound.

    VLX600: An iron chelator with a similar triazinoindole core but different functional groups. VLX600 lacks the bis(2-methoxyethyl) groups and has different substituents on the triazinoindole ring, making it less versatile in terms of chemical modifications.

Properties

Molecular Formula

C17H20FN5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide

InChI

InChI=1S/C17H20FN5O3S/c1-25-7-5-23(6-8-26-2)14(24)10-27-17-20-16-15(21-22-17)12-9-11(18)3-4-13(12)19-16/h3-4,9H,5-8,10H2,1-2H3,(H,19,20,22)

InChI Key

BBVUSWJAZGCCQM-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1

Origin of Product

United States

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